cis-Nerolidol

Description

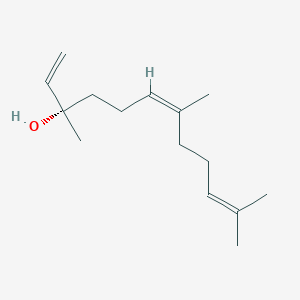

Structure

3D Structure

Properties

IUPAC Name |

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047239 | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3790-78-1, 142-50-7 | |

| Record name | cis-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of cis-Nerolidol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-nerolidol in plants. It covers the core metabolic pathways, enzymatic catalysis, regulatory mechanisms, and detailed experimental protocols for the study of this important sesquiterpenoid. The information is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

The Biosynthetic Pathway of this compound

This compound, a sesquiterpene alcohol, is synthesized in plants through the cytosolic mevalonate (MVA) pathway. This pathway provides the universal C5 precursor, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).

The biosynthesis commences with the condensation of acetyl-CoA and culminates in the formation of farnesyl diphosphate (FPP), the direct precursor for all sesquiterpenoids. The key enzymatic step in the formation of this compound is the conversion of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically nerolidol synthases (NES). While many nerolidol synthases produce the trans (E) isomer, certain enzymes exhibit stereospecificity for the synthesis of the cis (Z) isomer.[1]

The subcellular localization of nerolidol synthases is crucial in determining the final product. Cytosolic localization of these enzymes provides access to the FPP pool generated by the MVA pathway, leading to the synthesis of nerolidol.[2] In contrast, plastid-localized terpene synthases utilize geranyl diphosphate (GPP) from the methylerythritol phosphate (MEP) pathway to produce monoterpenes. Some nerolidol synthases are bifunctional and can utilize both FPP and GPP as substrates to produce nerolidol and linalool, respectively.[2][3]

Caption: The cytosolic mevalonate (MVA) pathway leading to the biosynthesis of this compound.

Regulation of this compound Biosynthesis by Jasmonate Signaling

The production of this compound in plants is often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in regulating the expression of genes involved in terpene biosynthesis, including nerolidol synthases.

Methyl jasmonate (MeJA), a key signaling molecule in this pathway, can trigger a transcriptional cascade that upregulates the expression of terpene synthase genes. The core of this signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in their resting state, inhibit the activity of transcription factors. Upon MeJA perception, JAZ proteins are targeted for degradation, releasing transcription factors such as MYC2. Activated MYC2 can then bind to the promoter regions of target genes, including nerolidol synthase genes, to initiate their transcription.[4][5]

Caption: Simplified jasmonate signaling pathway regulating nerolidol synthase gene expression.

Quantitative Data on Nerolidol Synthases

The kinetic properties of nerolidol synthases vary between plant species and enzyme isoforms. This table summarizes key kinetic parameters for several characterized nerolidol synthases. Note that many studies focus on the production of (E)-nerolidol.

| Enzyme | Plant Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Product(s) | Reference |

| AcNES1 | Actinidia chinensis (Kiwifruit) | FPP | 1.1 ± 0.1 | 0.012 | 10909 | (S)-(E)-Nerolidol | [6] |

| AmNES/LIS-1 | Antirrhinum majus (Snapdragon) | FPP | 2.8 ± 0.3 | 0.019 | 6786 | (S)-(E)-Nerolidol | [3] |

| AmNES/LIS-2 | Antirrhinum majus (Snapdragon) | FPP | 3.1 ± 0.4 | 0.017 | 5484 | (S)-(E)-Nerolidol | [3] |

| PamTps1 | Plectranthus amboinicus | FPP | 40.5 ± 4.2 | 0.09 | 2222 | Nerolidol | [7][8] |

| TwNES | Tripterygium wilfordii | FPP | 12.7 | - | 29000 | (E)-Nerolidol | [9] |

| SaTPS | Santalum album | FPP | - | - | - | (E)-Nerolidol, (Z)-Nerolidol | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Cloning of a Nerolidol Synthase Gene

This protocol outlines the steps for isolating and cloning a nerolidol synthase gene from plant tissue.

Materials:

-

Plant tissue (e.g., flowers, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)

-

Degenerate or gene-specific primers for nerolidol synthase

-

High-fidelity DNA polymerase (e.g., Phusion, NEB)

-

PCR purification kit

-

Cloning vector (e.g., pGEM-T Easy Vector, Promega)

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic selection

Protocol:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

PCR Amplification:

-

Design degenerate primers based on conserved regions of known nerolidol synthase genes or gene-specific primers if sequence information is available.

-

Perform PCR using the synthesized cDNA as a template and the designed primers. A typical PCR program is: 98°C for 30s, followed by 35 cycles of 98°C for 10s, 55-65°C for 30s (annealing temperature depends on primers), and 72°C for 1-2 min (extension time depends on expected product size), with a final extension at 72°C for 10 min.

-

Analyze the PCR products by agarose gel electrophoresis.

-

-

Cloning and Sequencing:

-

Excise the PCR product of the expected size from the gel and purify it using a gel extraction kit.

-

Ligate the purified PCR product into a suitable cloning vector.

-

Transform the ligation product into competent E. coli cells.

-

Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

-

Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Sequence the inserted DNA to confirm the identity of the nerolidol synthase gene.

-

Heterologous Expression and Purification of Recombinant Nerolidol Synthase

This protocol describes the expression of the cloned nerolidol synthase gene in E. coli and the purification of the recombinant protein.

Materials:

-

Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

-

Competent E. coli expression strain (e.g., BL21(DE3))

-

LB medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

-

SDS-PAGE reagents

Protocol:

-

Subcloning into Expression Vector:

-

Subclone the full-length coding sequence of the nerolidol synthase gene into an expression vector.

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged nerolidol synthase with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Analyze the purified protein by SDS-PAGE to assess its purity and size.

-

In Vitro Nerolidol Synthase Enzyme Assay

This protocol details the procedure for determining the enzymatic activity of the purified recombinant nerolidol synthase.

Materials:

-

Purified recombinant nerolidol synthase

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

-

Farnesyl diphosphate (FPP) substrate

-

Pentane or hexane for extraction

-

Internal standard (e.g., tetradecane)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Enzyme Reaction:

-

Set up the reaction in a glass vial by combining the assay buffer, purified enzyme (1-5 µg), and FPP (10-50 µM) in a final volume of 500 µL.

-

Overlay the reaction mixture with a layer of pentane or hexane (500 µL) containing an internal standard.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

-

Product Extraction:

-

Stop the reaction by vortexing vigorously for 30 seconds.

-

Separate the phases by centrifugation.

-

Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Analyze 1 µL of the organic extract by GC-MS.

-

A typical GC temperature program is: initial temperature of 50°C for 2 min, then ramp at 5°C/min to 150°C, then at 15°C/min to 250°C, and hold for 5 min.

-

The mass spectrometer can be operated in full scan mode (e.g., m/z 40-350) for product identification.

-

Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.

-

Quantify the product based on the peak area relative to the internal standard.

-

Caption: A typical experimental workflow for the characterization of a nerolidol synthase.

Conclusion

The biosynthesis of this compound in plants is a complex process involving the MVA pathway, the enzymatic activity of specific nerolidol synthases, and tight regulation by signaling pathways such as the jasmonate cascade. A thorough understanding of these molecular mechanisms is essential for the metabolic engineering of plants to enhance the production of this valuable sesquiterpenoid for applications in the fragrance, flavor, and pharmaceutical industries. The detailed protocols provided in this guide offer a practical framework for researchers to investigate and manipulate this compound biosynthesis in various plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. Two nearly identical terpene synthases catalyze the formation of nerolidol and linalool in snapdragon flowers [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of cis-Nerolidol for Researchers and Drug Development Professionals

Introduction: cis-Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention within the scientific community for its therapeutic potential, including its anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data, experimental protocols for extraction and analysis, and the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis of this compound

This compound is found in a variety of plants, contributing to their characteristic aroma and defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. Below is a summary of its presence in several key natural sources.

| Plant Source | Plant Part | This compound Concentration | Analytical Method | Reference(s) |

| Cannabis sativa (Mint Chocolate Chip chemovar) | Flower | 25.4 µg/g | LI-Syringe-GC-MS | [1] |

| Cannabis sativa | Inflorescence | 0.005–0.07 mg/g | GC-MS | [2] |

| Mentha piperita (Peppermint) | Oil | 0.19% | GC-MS | [3] |

| Salvia runcinata (African alpine sage) | Essential Oil | Present (qualitative) | GC-MS | [4] |

| Zingiber zerumbet | Flower Oil | 36.3% | GC-MS | [5] |

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical steps for research and development. The following sections detail common methodologies employed for these purposes.

Extraction of this compound

Several methods can be utilized to extract this compound from plant matrices, each with its own advantages and limitations.

1. Steam Distillation: This is a common method for extracting essential oils from plant material.

-

Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The vapor is then condensed and collected.

-

Protocol:

-

Weigh the fresh or dried plant material and place it in the distillation flask.

-

Add water to the flask, ensuring the plant material is fully submerged.

-

Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile oils.

-

The steam and oil vapor mixture is then passed through a condenser to cool and liquefy.

-

Collect the distillate, which will consist of an aqueous layer (hydrosol) and the essential oil layer containing this compound.

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

2. Soxhlet Extraction: This method is suitable for extracting compounds from solid materials with a limited solubility in a particular solvent.

-

Principle: A solvent is repeatedly passed through the plant material to extract the desired compounds.

-

Protocol:

-

Place the ground plant material in a thimble within the Soxhlet extractor.

-

The extractor is placed onto a flask containing the extraction solvent (e.g., ethanol or hexane).

-

The solvent is heated, and its vapor travels up a distillation arm and condenses, dripping into the thimble containing the plant material.

-

Once the liquid level in the thimble reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask.

-

This process is repeated, allowing for a thorough extraction.

-

After extraction, the solvent is evaporated to yield the crude extract containing this compound.[6]

-

3. Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[1][7]

-

Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that break down cell walls, facilitating the release of intracellular contents.[1]

-

Protocol:

-

Mix the powdered plant material with a suitable solvent in a vessel.

-

Insert an ultrasonic probe into the mixture.

-

Apply ultrasonic waves for a specified duration and power.

-

After extraction, filter the mixture to separate the solid residue from the liquid extract.

-

Evaporate the solvent to obtain the crude extract.

-

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound.

-

Principle: GC separates the volatile components of a sample based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

-

GC-MS Protocol:

-

Sample Preparation: Dilute the essential oil or plant extract in a suitable solvent (e.g., hexane or ethanol).

-

Injection: Inject a small volume of the prepared sample into the GC inlet.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 240°C) to separate compounds with different boiling points.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a certified reference standard. Quantify the concentration by creating a calibration curve using known concentrations of the standard.[8][9]

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

MAP Kinase and NF-κB Signaling Pathways

This compound has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11][12]

Caption: this compound inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.

Endoplasmic Reticulum (ER) Stress-Mediated Cell Death

In cancer cells, this compound has been shown to induce cell death by triggering endoplasmic reticulum (ER) stress.[13]

Caption: this compound induces apoptosis in cancer cells through the ER stress pathway.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound, methods for its extraction and quantification, and its mechanisms of action at the molecular level. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this promising natural compound.

References

- 1. hielscher.com [hielscher.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpba.info [ijpba.info]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. escholarship.org [escholarship.org]

- 12. This compound Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Induces Endoplasmic Reticulum Stress and Cell Death in Human Hepatocellular Carcinoma Cells through Extensive CYP2C19 and CYP1A2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of cis-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Nerolidol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the fields of pharmacology and drug development. Possessing a unique molecular architecture, it exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways and mechanisms of action. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, with the IUPAC name (Z)-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a colorless to pale yellow liquid with a characteristic woody and fresh bark aroma.[1] It is one of the four stereoisomers of nerolidol.[1] Much of the commercially available nerolidol is a mixture of its cis and trans isomers.[2] The following table summarizes the key chemical and physical properties of this compound. It is important to note that some reported values are for a mixture of cis- and trans-nerolidol, as specified in the table.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [1][2][3] | |

| Molecular Weight | 222.37 g/mol | [1][2][3] | |

| Appearance | Colorless to pale yellow liquid/oil | [1] | |

| Odor | Woody, fresh bark | [1] | |

| Boiling Point | 122 °C at 3 mmHg~70 °C at 0.1 mmHg114 °C at 1 mmHg (cis/trans mixture) | Varies with pressure. | [2][3][4] |

| Melting Point | -75 °C (cis/trans mixture) | Data for pure this compound is not readily available. | [5] |

| Density | 0.872 g/cm³0.876 g/mL at 20 °C | [2][3] | |

| Refractive Index | 1.4898 (nD)1.478 (n20D) | [2][3] | |

| Solubility | Very slightly soluble in water. Soluble in alcohol, oils, and organic solvents like DMSO and chloroform. | [4] | |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated for mixture) | ||

| pKa | ~14.44 (Predicted) |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a cornerstone technique for the analysis of volatile compounds like sesquiterpene alcohols.[2]

-

Objective: To identify this compound, distinguish it from its isomers, and determine its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Method:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.[6]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode to prevent column overloading.[6]

-

GC Separation:

-

MS Detection:

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be compared to a known standard. The mass spectrum will show a characteristic fragmentation pattern, which can be compared to library spectra (e.g., NIST, Wiley) for confirmation. The purity is determined by the relative area of the this compound peak compared to other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the stereochemistry of the double bond.

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[6]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to assign all proton and carbon signals and to confirm the (Z)-configuration of the double bond at the C6 position, which is characteristic of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.

-

Objective: To determine the boiling point of this compound at a specific pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube, rubber band, heating source (Bunsen burner or hot plate).

-

Method:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Note: Since the boiling point is pressure-dependent, the atmospheric pressure should be recorded. For vacuum distillation, the pressure is controlled and recorded.

Determination of Density

Density is a measure of mass per unit volume. For a liquid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.

-

Objective: To determine the density of this compound.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance, and a constant temperature water bath.

-

Method:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and placed in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. The weight is recorded.

-

The pycnometer is dried and then filled with this compound, brought to the same constant temperature, and weighed.

-

The density of this compound is calculated using the formula: Density = (mass of this compound) / (volume of the pycnometer). The volume of the pycnometer is determined from the mass and known density of water at that temperature.

-

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.

-

Objective: To determine the solubility of this compound in various solvents.

-

Apparatus: Sealed containers (vials or flasks), shaker or stirrer, centrifuge, filters, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Method:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The container is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged to separate the undissolved solute.

-

A sample of the supernatant is carefully filtered.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method like GC-MS or HPLC, against a calibration curve of known concentrations.

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

-

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of MAP Kinase and NF-κB Signaling

In the context of inflammation, this compound has been shown to inhibit the MAP Kinase and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines.

Anticancer Activity: Induction of ER Stress and Apoptosis

In bladder carcinoma cells, this compound has been demonstrated to induce cell death through a mechanism involving the cAMP, Ca²⁺, and MAPK axis, which leads to endoplasmic reticulum (ER) stress and subsequent apoptosis. This process involves two distinct cell death pathways: an early, caspase-dependent pathway and a later, caspase-independent pathway.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane. This disruption leads to increased permeability and ultimately cell death.

Conclusion

This compound is a sesquiterpene alcohol with well-defined chemical and physical properties that underpin its significant biological activities. Its ability to modulate key signaling pathways, such as the MAP Kinase, NF-κB, and ER stress pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. Furthermore, its antimicrobial properties suggest its potential use as an alternative or adjunct to conventional antibiotics. This guide provides a foundational resource for researchers and professionals working with this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physical properties, particularly the melting point of the pure cis-isomer.

References

- 1. Nerolidol - Wikipedia [en.wikipedia.org]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 142-50-7 [m.chemicalbook.com]

- 4. Nerolidol | 7212-44-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activities of cis-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

This compound has demonstrated promising cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways, leading to distinct forms of cell death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of this compound against different cancer cell lines, as indicated by IC50 values.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HepG2/C3A | Human Hepatocellular Carcinoma | MTT Assay | 100-250 | [1] |

| T24 | Human Bladder Carcinoma | Trypan Blue Exclusion | Not explicitly calculated, but significant cell death observed at 50-100 mg/L (approx. 225-450 µM) | [2] |

| TCCSUP | Human Bladder Carcinoma | Trypan Blue Exclusion | Not explicitly calculated, but significant cell death observed at 50-100 mg/L (approx. 225-450 µM) | [2] |

| Hep 2 | Human Laryngeal Carcinoma | MTT Assay | 134 | [3][4] |

Signaling Pathways and Mechanisms of Action

This compound-Induced Cell Death in Bladder Carcinoma:

In bladder cancer cells, this compound triggers two distinct cell death pathways initiated by a common signaling cascade. This cascade begins with the activation of a yet-unidentified receptor, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA-mediated signaling results in the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, which in turn activates Mitogen-Activated Protein Kinases (MAPKs). This cascade culminates in ER stress, leading to either an early, caspase-dependent apoptosis or a late, caspase-independent cell death characterized by cytoplasmic vacuolization.[2][5][6][7][8]

This compound-Induced Cell Death in Hepatocellular Carcinoma:

In human hepatocellular carcinoma (HepG2/C3A) cells, this compound induces cytotoxicity, alters mitochondrial membrane potential, and causes cell cycle arrest at the G1 phase.[1] This is associated with the upregulation of genes involved in the ER stress response (EIF2AK3, ERN1) and the downregulation of genes related to apoptosis (BAK1, BAX, CASP8, CASP9, PARP1, TP53) and cell cycle progression (CCND1, CCNE1, CDK1, CDK2).[1] The upregulation of CYP1A2 and CYP2C19 suggests that metabolic activation within the ER may contribute to the observed ER stress and subsequent caspase-independent cell death, potentially through a mechanism like paraptosis.[1]

Experimental Protocols

1.3.1. Cell Viability Assessment (Trypan Blue Exclusion Assay for T24 and TCCSUP Cells)

-

Cell Seeding: Plate T24 or TCCSUP cells in 24- or 12-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 25, 50, 75, and 100 mg/L) for specified time points (e.g., 4, 24, 48, and 72 hours).

-

Cell Harvesting: Detach cells using trypsin-EDTA, centrifuge, and resuspend the cell pellet in phosphate-buffered saline (PBS).

-

Staining: Mix one part of the cell suspension with one part of 0.4% trypan blue solution and incubate for 3 minutes at room temperature.

-

Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.

1.3.2. Cytotoxicity Assessment (MTT Assay for HepG2/C3A Cells)

-

Cell Seeding: Seed HepG2/C3A cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of this compound for 48 hours.

-

MTT Addition: Remove the treatment medium and add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well. Incubate for 4 hours at 37°C in a 5% CO₂ atmosphere.

-

Solubilization: Remove the MTT reagent and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

1.3.3. DNA Damage Assessment (Alkaline Comet Assay)

-

Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh) at 4°C to remove cell membranes and proteins.

-

Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period to allow DNA unwinding.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for a specific duration (e.g., 20 minutes) to allow the migration of fragmented DNA.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like tail length and tail moment.

1.3.4. Western Blot Analysis of ER Stress and DNA Damage Markers

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., γH2Ax, GRP78, HSP90, ATF4, CHOP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria, including antibiotic-resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of nerolidol against several bacterial species.

| Bacterium | Strain Type | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Standard Strain | 1 | [5][9] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2 | [5][9] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | [5][9] |

| Pseudomonas aeruginosa | Standard Strain | 0.5 | [5][9] |

| Pseudomonas aeruginosa | Multidrug-Resistant | 0.5 | [5][9] |

| Klebsiella pneumoniae | Standard Strain | 0.5 | [5][9] |

| Klebsiella pneumoniae | Carbapenemase-producing | 0.5 | [5][9] |

| Streptococcus mutans | Standard Strain | 4 | [5][9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways.

Signaling Pathway and Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. This effect is mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its overall biological effects.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound can be assessed using various assays, with the DPPH radical scavenging assay being a common method. One study reported a total antioxidant activity of 93.94% for nerolidol.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Radical Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to induce cancer cell death through unique mechanisms, combat microbial infections, mitigate inflammation, and exert antioxidant effects makes it a compelling candidate for drug development. The data and protocols presented in this guide are intended to facilitate future research into the pharmacological applications of this compound.

References

- 1. This compound Induces Endoplasmic Reticulum Stress and Cell Death in Human Hepatocellular Carcinoma Cells through Extensive CYP2C19 and CYP1A2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - ProQuest [proquest.com]

- 6. Mechanism of this compound-Induced Bladder Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of nerolidol isomers

An In-depth Technical Guide to the Discovery and History of Nerolidol Isomers

Abstract

Nerolidol, a sesquiterpene alcohol naturally present in the essential oils of numerous plants, is a molecule of significant interest in various scientific and commercial fields.[1][2] It exists as four distinct stereoisomers, arising from a chiral center and a double bond, each with potentially unique biological activities.[1][3] This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of nerolidol isomers, intended for researchers, scientists, and professionals in drug development. It details classical and modern experimental protocols, presents key physicochemical data, and illustrates complex relationships and workflows through standardized diagrams.

Discovery and Historical Context

The history of nerolidol is intrinsically linked to the broader exploration of terpenes in the late 19th and early 20th centuries. The groundwork was laid by chemists like Otto Wallach, who systematically classified terpenes from essential oils.[4] While the exact date of its first isolation is cited as 1923, its characterization is part of the extensive work on terpene chemistry during that era.[5]

A pivotal figure in terpene chemistry, Leopold Ružička, who was awarded the Nobel Prize in 1939 for his work on polymethylenes and higher terpenes, significantly advanced the understanding of these compounds.[4] His development of the "biogenetic isoprene rule" provided a logical framework for the complex structures of terpenes like nerolidol.[4] Early research on nerolidol and related compounds was foundational for the synthesis of other important molecules, including vitamins E and K₁.[2][3]

Chemical Structure and Isomerism

Nerolidol, chemically known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a 15-carbon sesquiterpene alcohol.[1] Its structure features a hydroxyl group on a chiral carbon (C3) and a double bond at the C6-C7 position, which gives rise to its isomerism.[1][3]

This results in four stereoisomers:

-

Two Geometric Isomers (Diastereomers): Based on the arrangement of substituents around the C6-C7 double bond.

-

trans-Nerolidol

-

cis-Nerolidol

-

-

Two Enantiomers for each Geometric Isomer: Based on the stereoconfiguration at the C3 chiral center.

-

(3R)-trans-nerolidol and (3S)-trans-nerolidol

-

(3R)-cis-nerolidol and (3S)-cis-nerolidol

-

The dextrorotatory form of trans-nerolidol is a major component of Cabreuva oil (up to 84%).[5] Synthetic nerolidol is typically a mixture of all four isomers.[5]

Caption: Isomeric relationships of Nerolidol.

Physicochemical Data

The isomers of nerolidol share the same molecular formula and weight but differ in their spatial arrangement, leading to distinct physicochemical properties that are crucial for their separation and identification.

| Property | Data | Isomer Specificity |

| Molecular Formula | C₁₅H₂₆O | All Isomers |

| Molecular Weight | 222.37 g/mol | All Isomers |

| Appearance | Colorless Liquid | All Isomers |

| Boiling Point | ~276 °C | Mixture/General |

| Flash Point | 125 °C | Mixture/General |

| Aroma | Woody, fresh bark | All Isomers (subtle differences exist) |

Table 1: Summary of Quantitative Data for Nerolidol.

Experimental Protocols

The methodologies for studying nerolidol have evolved significantly, from classical extraction and degradation techniques to modern, high-resolution analytical methods.

Isolation from Natural Sources

The traditional approach for isolating nerolidol from plant essential oils involves multi-step physical separation processes.[6][7] Leaves are the most common source for nerolidol extraction.[1]

Caption: General experimental workflow for nerolidol isolation.

Methodology Details:

-

Extraction: Steam distillation is the most common method, where steam is passed through macerated plant material to volatilize the essential oils.[6][7] Alternatively, extraction with volatile solvents can be used.[6]

-

Fractional Distillation: The collected essential oil, a complex mixture, is distilled. Monoterpenes distill first, followed by oxygenated derivatives, leaving sesquiterpenoids in the residue.[6] Distillation under reduced pressure is then used to separate the sesquiterpene fraction containing nerolidol.[6]

-

Chromatography: For high purity and separation of isomers, chromatographic techniques are essential. Medium Pressure Liquid Chromatography (MPLC) can be used to separate diastereomers.[3] Analytical methods like Gas Chromatography (GC), often on a chiral column, are required to resolve all four stereoisomers.[3]

Structural Elucidation

Historically, determining terpene structures was a laborious process involving chemical degradation reactions like oxidation.[8] Modern structure elucidation relies entirely on spectroscopic techniques, which are non-destructive and provide unambiguous structural details.[9]

Caption: Modern workflow for structural elucidation.

Methodology Details:

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition.[9] GC-MS is commonly used to identify nerolidol in complex mixtures.[1]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, confirming the presence of the hydroxyl (-OH) group and carbon-carbon double bonds (C=C).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for complete structure determination.[9] 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon, while 2D NMR techniques (like COSY and HMBC) establish the precise connectivity of the atoms in the molecule, allowing for the definitive assignment of the cis or trans configuration.[9][10]

Biological Activity and Signaling Pathways

Nerolidol isomers have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and sedative properties.[11][12] While the precise molecular targets are still under investigation for many of these effects, the interaction with cellular signaling pathways is a key area of research. Below is a representative diagram of a common signaling pathway that lipophilic molecules like nerolidol could modulate.

Caption: A representative cell signaling pathway.

Conclusion

From its initial discovery as a fragrant component of essential oils to its current status as a molecule with multifaceted pharmacological potential, nerolidol has a rich scientific history. The evolution of analytical chemistry has been paramount in resolving its complex isomerism, enabling researchers to move from studying crude mixtures to investigating the specific biological effects of each of the four stereoisomers. This detailed understanding of its discovery, chemistry, and experimental analysis provides a solid foundation for future research and development in medicine and biotechnology.

References

- 1. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nerolidol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. muzablends.com [muzablends.com]

- 5. ScenTree - Nerolidol (CAS N° 7212-44-4) [scentree.co]

- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One moment, please... [jchps.com]

- 10. Nerolidol isolation via NMR from Alpinia calcarata, a medicinal plant. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Nerolidol | Weedmaps [weedmaps.com]

Olfactory Properties of cis-Nerolidol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant component in the essential oils of numerous plants and is valued in the fragrance and flavor industries for its woody and floral aroma.[1][2][3] It exists as four stereoisomers due to a chiral center at the C3 position and a double bond at the C6 position, resulting in (E)- and (Z)-diastereomers, each with a pair of enantiomers ((R) and (S)). This guide focuses on the olfactory properties of the cis-nerolidol stereoisomers, providing a technical overview of their distinct scent characteristics, the methodologies used for their analysis, and the underlying biochemical pathways of their perception.

Olfactory Characteristics of Nerolidol Stereoisomers

The stereochemistry of nerolidol plays a crucial role in its olfactory perception. While nerolidol, in general, is described as having a woody aroma reminiscent of fresh bark, the individual stereoisomers possess distinct scent profiles. The separation of all four stereoisomers and the characterization of their odors were notably achieved by Schubert, Dietrich, Ulrich, and Mosandl in 1992. Their findings, particularly for the cis-(Z)-nerolidol enantiomers, are summarized below.

Data Presentation: Odor Descriptors of Nerolidol Stereoisomers

| Stereoisomer | Chemical Name | Odor Description |

| (+)-(Z)-Nerolidol | (3S,6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol | Woody, floral, slightly green |

| (-)-(Z)-Nerolidol | (3R,6Z)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol | Green, herbaceous, slightly woody |

| (+)-(E)-Nerolidol | (3S,6E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol | Lily of the valley, floral, mild |

| (-)-(E)-Nerolidol | (3R,6E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol | Woody, green, slightly floral |

Experimental Protocols

The determination of the olfactory properties of volatile compounds like nerolidol stereoisomers involves sophisticated analytical and sensory evaluation techniques.

Separation and Identification of Stereoisomers

A crucial first step is the separation of the individual stereoisomers from a mixture. A representative method, based on the work of Schubert et al. (1992), is outlined below.[5]

1. Derivatization: The racemic nerolidol mixture is reacted with a chiral resolving agent, such as (1S,4R)-camphanoic acid chloride, to form diastereomeric esters.

2. Chromatographic Separation: The resulting diastereomeric esters are separated using Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.

3. Saponification: The separated diastereomeric esters are then saponified (e.g., using methanolic potassium hydroxide) to yield the individual, optically pure nerolidol stereoisomers.

4. Analytical Verification: The enantiomeric purity of the separated isomers is confirmed using enantioselective gas chromatography, for instance, with a chiral cyclodextrin stationary phase.[5]

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

1. Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a chiral stationary phase for enantiomer separation) is used. The column effluent is split between a chemical detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS) and an olfactometry port.

2. Sample Preparation and Injection: The purified nerolidol stereoisomers are diluted in an appropriate solvent. A small volume of the sample is injected into the GC.

3. Sensory Analysis: Trained sensory panelists sniff the effluent from the olfactometry port as the separated compounds elute from the column. Panelists record the time of odor detection and provide a detailed description of the perceived aroma.

4. Data Correlation: The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the compound responsible for each scent.

Olfactory Signaling Pathway

The perception of odors, including those of this compound stereoisomers, is initiated by the interaction of the odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to nerolidol stereoisomers have not yet been fully identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na+ and Ca2+ ions and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Conclusion

The stereoisomers of this compound exhibit distinct olfactory properties, highlighting the importance of stereochemistry in scent perception. While qualitative descriptions of their aromas are available, further research is needed to determine quantitative odor thresholds and to identify the specific olfactory receptors involved in their detection. The methodologies outlined in this guide provide a framework for the continued investigation of these and other chiral fragrance molecules, which is essential for advancements in flavor chemistry, perfumery, and drug development where olfactory characteristics can be a significant factor.

References

- 1. researchgate.net [researchgate.net]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerolidol | C15H26O | CID 5284507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - Nerolidol (CAS N° 7212-44-4) [scentree.co]

- 5. researchgate.net [researchgate.net]

cis-Nerolidol: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Nerolidol, a naturally occurring sesquiterpene alcohol found in numerous plants, plays a significant role as a secondary metabolite. This technical guide provides an in-depth analysis of its biosynthesis, ecological functions, and multifaceted biological activities. The document summarizes quantitative data on its distribution in the plant kingdom and its efficacy as an antimicrobial and insecticidal agent. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are provided to facilitate further research. Furthermore, key signaling pathways involved in its induction in plants and its mode of action in insects are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a sesquiterpenoid alcohol that contributes to the characteristic aroma of many plants.[1] As a plant secondary metabolite, it is not directly involved in the primary processes of growth, development, or reproduction. Instead, it mediates crucial ecological interactions, acting as a defense compound against herbivores and pathogens.[2] The growing interest in this compound stems from its wide range of documented biological activities, including antioxidant, antibacterial, antifungal, and insecticidal properties.[3] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound, with a focus on its role in plants and its potential applications.

Biosynthesis of this compound in Plants

This compound, like all sesquiterpenes, is synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. The final step in this compound synthesis is catalyzed by a specific terpene synthase, nerolidol synthase (NES), which converts FPP to nerolidol. The expression of NES genes can be induced by various biotic and abiotic stresses, including herbivore attack and pathogen infection.[4]

Quantitative Distribution of this compound in Plants

The concentration of this compound varies significantly among different plant species and even within different tissues of the same plant. Environmental factors and the developmental stage of the plant can also influence its abundance. The following table summarizes the percentage of nerolidol (cis and trans isomers) found in the essential oils of various plants.

| Plant Species | Plant Part | Percentage of Nerolidol (%) | Reference(s) |

| Piper claussenianum | Leaves | up to 81.4 (trans) | [1] |

| Populus balsamifera | Buds | 64.0 (E-nerolidol) | [5] |

| Baccharis dracunculifolia | Leaves | 16.8–51.0 (E-nerolidol) | [6] |

| Salvia macilenta | Aerial parts | 6.5 (E-nerolidol) | [7] |

| Myrocarpus fastigiatus | Wood | 80.0 (cis) | [2] |

Ecological Role of this compound

This compound plays a crucial role in plant defense. It can act as a direct deterrent to herbivores due to its toxicity or unpleasant taste. Furthermore, as a volatile organic compound (VOC), it can be released into the atmosphere upon herbivore damage, serving as a signal to attract natural enemies of the attacking insects, a phenomenon known as "indirect defense".[2][8] The emission of nerolidol can also warn neighboring plants of an impending threat, allowing them to prime their own defense systems.[8]

Herbivore-Induced Signaling Pathway

The production and release of this compound are often triggered by herbivore feeding. This process is primarily regulated by the jasmonic acid (JA) signaling pathway. Mechanical damage and elicitors from the herbivore's oral secretions initiate a signaling cascade that leads to the biosynthesis of JA. JA then activates transcription factors that upregulate the expression of genes involved in defense, including nerolidol synthase.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The lipophilic nature of this compound is thought to facilitate its interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis. The following table presents the Minimum Inhibitory Concentration (MIC) values of nerolidol against various microorganisms.

| Microorganism | MIC (mg/mL) | Reference(s) |

| Bacillus cereus ATCC 11778 | 0.1 | [9] |

| Citrobacter diversus (clinical isolate) | 0.2 | [9] |

| Escherichia coli ATCC 8739 | 0.2 | [9] |

| Candida albicans | - | [10] |

Insecticidal Activity

This compound is toxic to a variety of insect pests. Its mechanism of action can involve neurotoxicity and disruption of insect development by interfering with hormonal regulation. One proposed mechanism is the disruption of the juvenile hormone (JH) signaling pathway, which is critical for insect metamorphosis and reproduction.[11][12] The following table summarizes the lethal concentration (LC50) values of nerolidol against different insect species.

| Insect Species | LC50 | Reference(s) |

| Sitophilus zeamais | 0.48 mg/L (fumigant, as part of a mixture) | [2] |

| Drosophila melanogaster | 11.5 µmol/mL of diet | [13] |

Disruption of Insect Juvenile Hormone Signaling

This compound's structural similarity to insect juvenile hormone (JH) suggests it may act as a JH analog, disrupting the normal development of insects. By interfering with the expression of genes responsible for JH degradation, such as juvenile hormone esterase (JHE), nerolidol can cause hormonal imbalances that lead to developmental abnormalities and mortality.[12]

Experimental Protocols

Extraction of this compound by Hydrodistillation

This protocol describes the extraction of essential oils containing this compound from plant material using a Clevenger-type apparatus.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a known amount of plant material (e.g., 100 g of fresh leaves). If the material is coarse, grind it to a smaller particle size to increase the surface area for extraction.

-

Place the plant material into the round-bottom flask of the hydrodistillation apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.

-

Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

-

Connect the condenser to a cold water supply.

-

Begin heating the flask using the heating mantle. Bring the water to a boil.

-

Continue the distillation for a set period, typically 2-4 hours. The steam will carry the volatile essential oils through the condenser, where they will cool and separate from the water.

-

Collect the essential oil layer from the collection vessel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial in a cool, dark place.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the identification and quantification of this compound in an essential oil sample.

Materials and Equipment:

-

Essential oil sample

-

Solvent (e.g., hexane, ethanol)

-

Internal standard (optional, for quantification)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent to a concentration appropriate for GC-MS analysis (e.g., 1% v/v). If using an internal standard for quantification, add a known concentration to the sample.

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source and Transfer Line Temperatures: Typically set around 230°C and 280°C, respectively.

-

-

-

Analysis: Inject the prepared sample into the GC-MS system. The compounds will be separated in the GC column and then detected by the mass spectrometer.

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time to that of a known standard or by matching its mass spectrum to a library (e.g., NIST).

-

Quantification: If an internal standard was used, calculate the concentration of this compound based on the peak area ratio of this compound to the internal standard and a calibration curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific bacterium.

Materials:

-

This compound

-

Solvent (e.g., DMSO, ethanol)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plate

-

Sterile nutrient broth (e.g., Mueller-Hinton Broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-